3-Formyl Nevirapine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPHWLLYPXRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444844 | |
| Record name | 3-Formyl Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174532-77-5 | |
| Record name | 3-Formyl Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Formyl Nevirapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed synthesis pathway for 3-Formyl Nevirapine, a known impurity of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. Due to the absence of explicit literature detailing the direct synthesis of this compound, this document outlines a scientifically plausible route based on the Vilsmeier-Haack formylation reaction. This guide includes a detailed proposed reaction mechanism, potential byproducts, and a general experimental protocol. Quantitative data on Nevirapine impurities are presented to provide context for the control and characterization of related substances. The information herein is intended to support research and development efforts in the synthesis, analysis, and impurity profiling of Nevirapine and its derivatives.
Introduction
Nevirapine is a critical antiretroviral medication used in the treatment of HIV-1 infection. The purity and quality of the active pharmaceutical ingredient (API) are of utmost importance to ensure its safety and efficacy. During the synthesis of Nevirapine, various impurities can be formed, one of which is this compound, chemically identified as 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde. Understanding the formation pathway of such impurities is crucial for process optimization and the development of effective control strategies.
This guide proposes a synthesis pathway for this compound via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The dipyridodiazepine core of Nevirapine possesses aromatic rings susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction a probable route for the introduction of a formyl group.
Proposed Synthesis Pathway: Vilsmeier-Haack Formylation of Nevirapine
The proposed synthesis of this compound involves the electrophilic aromatic substitution of Nevirapine using a Vilsmeier reagent, generated in situ from a suitable formamide (e.g., N,N-dimethylformamide - DMF) and a halogenating agent (e.g., phosphorus oxychloride - POCl₃).
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyridine ring of the Nevirapine molecule acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis steps lead to the formation of the this compound. The formylation is anticipated to occur at the C-3 position of the pyridine ring that is not fused to the diazepine ring, due to the electronic activation by the adjacent nitrogen atom and steric accessibility.
Proposed Byproducts
The synthesis of this compound via the Vilsmeier-Haack reaction may lead to the formation of several byproducts, including:
-
Unreacted Nevirapine: Incomplete reaction will result in the presence of the starting material.
-
Di-formylated Nevirapine: Under forcing conditions, a second formyl group may be introduced at another activated position on the aromatic rings.
-
Other Positional Isomers: While formylation at the 3-position is electronically favored, small amounts of other positional isomers may be formed.
-
Byproducts from Vilsmeier Reagent: Self-condensation or decomposition products of the Vilsmeier reagent.
-
Hydrolysis Products: Incomplete formylation or side reactions during workup could lead to the formation of the corresponding carboxylic acid if the aldehyde is oxidized.
Quantitative Data on Nevirapine Impurities
While specific quantitative data for the synthesis of this compound is not available in the public domain, the following table summarizes the typical impurities found in Nevirapine synthesis and their specified limits, providing a context for impurity control.
| Impurity Name | Chemical Name | Typical Limit (%) |
| Nevirapine Impurity A | 11-Ethyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one | ≤ 0.2 |
| Nevirapine Impurity B | 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one | ≤ 0.2 |
| Nevirapine Impurity C | 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepine | ≤ 0.15 |
| This compound | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde | Typically controlled as an unspecified impurity (≤ 0.10) |
| Any Unspecified Impurity | - | ≤ 0.10 |
| Total Impurities | - | ≤ 1.0 |
Note: The limits provided are typical and may vary depending on the pharmacopeial monograph and the specific manufacturing process.
Detailed Experimental Protocols (Proposed)
The following is a proposed experimental protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction. This protocol is for research and development purposes and has not been optimized.
Materials and Reagents
-
Nevirapine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Nevirapine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir the mixture vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
Proposed Synthesis Pathway of this compound
References
Characterization of 3-Formyl Nevirapine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of the 3-Formyl Nevirapine impurity. Adherence to strict purity thresholds is critical for the safety and efficacy of active pharmaceutical ingredients (APIs). Understanding the impurity profile of a drug substance like Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is a regulatory expectation and a scientific necessity. This document outlines a systematic approach to the characterization of this compound, a potential process-related impurity or degradation product.
Introduction to Nevirapine and Impurity Profiling
Nevirapine is an antiviral medication used in the treatment of HIV-1 infection.[1] The manufacturing process and storage of Nevirapine can lead to the formation of various impurities that may impact its therapeutic effect and safety profile.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3]
The this compound impurity, chemically named 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][3][4]diazepine-3-carboxaldehyde, is a potential impurity that requires thorough characterization. This guide details the analytical methodologies and proposes a workflow for its definitive identification.
Physicochemical Properties of this compound
A foundational step in characterization is understanding the basic physicochemical properties of the impurity.
| Property | Value | Source |
| Chemical Name | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][3][4]diazepine-3-carboxaldehyde | Commercial Supplier |
| Molecular Formula | C₁₆H₁₄N₄O₂ | Commercial Supplier |
| Molecular Weight | 294.31 g/mol | Commercial Supplier |
| CAS Number | 174532-77-5 | Commercial Supplier |
Proposed Formation Pathway
The this compound impurity could potentially be formed through the oxidation of the methyl group at the 3-position of a Nevirapine precursor or through the degradation of Nevirapine itself under oxidative stress. The following diagram illustrates a plausible formation pathway from a hypothetical precursor.
Caption: Proposed oxidation pathway for the formation of this compound.
Analytical Characterization Strategy
A multi-faceted analytical approach is essential for the unambiguous characterization of any pharmaceutical impurity. The following sections detail the proposed analytical techniques and expected results for this compound.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating impurities from the API. A stability-indicating method should be developed to resolve this compound from Nevirapine and other known impurities.
Table 1: Proposed HPLC/UHPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 240 nm[4][5] |
| Injection Volume | 10 µL |
Expected Results: The this compound impurity, being more polar than Nevirapine due to the aldehyde group, is expected to have a shorter retention time.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of an impurity, aiding in its structural elucidation.
Table 2: Predicted Mass Spectrometric Data for this compound
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | 295.12 | [M+H]⁺ |
| ESI+ | 317.10 | [M+Na]⁺ |
Fragmentation Analysis: Tandem MS (MS/MS) experiments would be crucial to confirm the structure. Key fragment ions would be expected from the loss of the cyclopropyl group and cleavage of the diazepine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.1 | s | Aldehyde proton (-CHO) |
| ¹H | ~8.5 - 7.0 | m | Aromatic protons |
| ¹H | ~3.5 | m | Cyclopropyl methine proton |
| ¹H | ~2.5 | s | Methyl protons (-CH₃) |
| ¹H | ~1.0 - 0.5 | m | Cyclopropyl methylene protons |
| ¹³C | ~190 | Aldehyde carbonyl carbon | |
| ¹³C | ~165 | Amide carbonyl carbon | |
| ¹³C | ~155 - 110 | Aromatic carbons | |
| ¹³C | ~30 | Cyclopropyl methine carbon | |
| ¹³C | ~20 | Methyl carbon | |
| ¹³C | ~10 | Cyclopropyl methylene carbons |
Note: Predicted chemical shifts are estimates and would require experimental confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | Aldehyde C=O stretch |
| ~1660 | Strong | Amide C=O stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible characterization of impurities.
HPLC Method Development and Validation
-
System Preparation: The HPLC system is equilibrated with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes.
-
Sample Preparation: A stock solution of the sample containing the suspected this compound impurity is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Injection and Data Acquisition: The sample is injected onto the column, and the chromatogram is recorded at the specified detection wavelengths.
-
Method Optimization: The gradient, flow rate, and mobile phase composition are adjusted to achieve optimal separation of the impurity from the API and other components, with a resolution of >2.
-
Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
LC-MS Analysis
-
Interface with HPLC: The outlet of the HPLC column is connected to the electrospray ionization (ESI) source of the mass spectrometer.
-
MS Parameter Optimization: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to maximize the signal of the [M+H]⁺ ion of the impurity.
-
Data Acquisition: Mass spectra are acquired in full scan mode to determine the molecular weight.
-
MS/MS Analysis: The [M+H]⁺ ion is isolated and fragmented to obtain the product ion spectrum for structural confirmation.
NMR Sample Preparation and Analysis
-
Isolation of Impurity: The this compound impurity is isolated from the bulk sample using preparative HPLC.
-
Sample Preparation: Approximately 5-10 mg of the isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to confirm the chemical structure.
IR Spectroscopy
-
Sample Preparation: A small amount of the isolated impurity is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Workflow for Impurity Characterization
The following diagram provides a logical workflow for the characterization of an unknown impurity, such as this compound, in a drug substance.
Caption: General workflow for the characterization of a pharmaceutical impurity.
Conclusion
The thorough characterization of impurities is a critical aspect of drug development and manufacturing. This guide has provided a comprehensive, albeit partially hypothetical, framework for the identification and characterization of the this compound impurity. By employing a combination of chromatographic and spectroscopic techniques, and following a logical workflow, researchers and scientists can confidently identify and quantify this and other potential impurities in Nevirapine, ensuring the quality, safety, and efficacy of this important antiretroviral drug. The use of orthogonal analytical techniques is paramount for the unambiguous structural elucidation and confirmation of any pharmaceutical impurity.
References
- 1. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formyl Nevirapine, a process-related impurity encountered during the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document details the chemical properties, potential formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the toxicological considerations and regulatory perspectives pertinent to the control of this compound in the active pharmaceutical ingredient (API). The guide is intended to serve as a resource for researchers, analytical scientists, and drug development professionals involved in the manufacturing and quality control of Nevirapine.
Introduction to Nevirapine and its Impurities
Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Nevirapine is susceptible to the formation of impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product. The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical development and manufacturing.
Process-related impurities are of particular concern as they are direct consequences of the synthetic route employed. This compound has been identified as one such process-related impurity. This guide focuses specifically on this impurity, providing a detailed examination of its characteristics and the implications for Nevirapine production.
Chemical Profile of this compound
A clear understanding of the chemical properties of this compound is fundamental for its effective control.
| Property | Value |
| Chemical Name | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde |
| Molecular Formula | C₁₆H₁₄N₄O₂ |
| Molecular Weight | 294.31 g/mol |
| CAS Number | 174532-77-5 |
| Appearance | (Likely a solid, specific details not widely published) |
| Solubility | Soluble in Methanol, DMSO |
Formation Pathway of this compound
The formation of this compound is not a desired reaction in the synthesis of Nevirapine but rather a side reaction. While the exact step and conditions can vary depending on the specific synthetic route employed, a plausible mechanism for its formation is through a Vilsmeier-Haack type reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
In the context of Nevirapine synthesis, if reagents and conditions conducive to a Vilsmeier-Haack reaction are present, the Nevirapine molecule itself or one of its precursors could undergo formylation at the 3-position of the pyridinone ring system. The Vilsmeier-Haack reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
Below is a diagram illustrating the potential logical workflow for the formation of this compound as a side product during Nevirapine synthesis.
Experimental Protocols:
Protocol 3.1: Hypothetical Vilsmeier-Haack Reaction on Nevirapine
This protocol is illustrative of how this compound could be synthesized for use as a reference standard and is based on general Vilsmeier-Haack reaction conditions.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring under a nitrogen atmosphere. The reaction is exothermic and the temperature should be maintained below 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Formylation: Dissolve Nevirapine in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
Analytical Methodologies
The detection and quantification of this compound in the Nevirapine API require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
Data Presentation: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Diode Array Detector (DAD) scanning a range that includes the absorbance maxima of both Nevirapine and this compound (e.g., 220-400 nm). |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
Experimental Protocols:
Protocol 4.1: HPLC Method for the Determination of this compound in Nevirapine API
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution.
-
Perform serial dilutions to prepare working standard solutions at various concentration levels.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Nevirapine API sample in the diluent to achieve a target concentration.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in the table above.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including Nevirapine and other potential impurities. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Toxicological and Regulatory Considerations
The control of impurities in pharmaceuticals is governed by stringent regulatory guidelines to ensure patient safety.
Toxicological Assessment:
Currently, there is a lack of specific public-domain toxicological data for this compound. In the absence of such data, a toxicological risk assessment can be approached using principles of read-across and in silico (computational) toxicology, as guided by ICH M7 for mutagenic impurities.
-
Structural Alert Analysis: The presence of an aromatic aldehyde functional group can be a structural alert for potential genotoxicity. Aldehydes are a class of compounds known to have the potential to interact with biological macromolecules, including DNA.[3]
-
Read-Across from Nevirapine: The toxicity profile of this compound can be partially inferred by comparing its structure to that of the parent drug, Nevirapine. While structurally similar, the introduction of the formyl group may alter its metabolic profile and introduce new toxicological endpoints. Nevirapine itself is associated with serious adverse effects, including severe rash and hepatotoxicity.[3][4] It is crucial to assess whether the formyl impurity could exacerbate these effects or introduce new ones.
-
In Silico Prediction: Various computational models can be used to predict the potential toxicity of this compound, including its potential for mutagenicity, carcinogenicity, and other toxicities. These predictions, while not definitive, can provide valuable information for risk assessment and for guiding further testing if required.
Regulatory Limits:
The acceptable limits for impurities in an API are defined by regulatory bodies such as the FDA and EMA, and are outlined in pharmacopoeias and ICH guidelines.
-
ICH Q3A(R2): This guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. The thresholds are based on the maximum daily dose of the drug.
-
ICH M7(R2): For impurities with mutagenic potential, this guideline provides a framework for assessment and control to limit potential carcinogenic risk.[1][2][5][6][7] Impurities are classified based on their mutagenic potential, and for those that are mutagenic, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is often applied for long-term treatment.
Given the structural alert for genotoxicity, this compound would likely require assessment under the ICH M7 guideline. If it is found to be mutagenic, its control to a very low level (at or below the TTC) would be necessary.
The following diagram illustrates the logical workflow for the toxicological risk assessment of this compound.
Conclusion
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. veeprho.com [veeprho.com]
- 3. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
Spectroscopic and Mechanistic Analysis of Nevirapine: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for 3-Formyl Nevirapine could not be located. This is not uncommon for specific synthesis impurities that may not be fully characterized in the public domain. As a viable alternative, this guide provides a detailed spectroscopic and mechanistic overview of the parent compound, Nevirapine . The presented data and protocols for Nevirapine serve as a robust reference point for researchers working with its derivatives.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] It functions by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.[3][4] Understanding the structural and spectroscopic properties of Nevirapine and its related compounds is crucial for quality control, metabolite identification, and the development of new antiretroviral agents. This guide presents a summary of the key spectroscopic data for Nevirapine and outlines the experimental protocols for their acquisition.
Spectroscopic Data of Nevirapine
The following tables summarize the key spectroscopic data for Nevirapine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Nevirapine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.35 | m | 2H | Cyclopropyl CH₂ |
| 0.88 | m | 2H | Cyclopropyl CH₂ |
| 2.25 | s | 3H | Methyl (CH₃) |
| 3.62 | m | 1H | Cyclopropyl CH |
| 6.85 | d | 1H | Aromatic CH |
| 7.05 | d | 1H | Aromatic CH |
| 7.30 | dd | 1H | Aromatic CH |
| 8.00 | d | 1H | Aromatic CH |
| 8.35 | s | 1H | Aromatic CH |
| 9.50 | s | 1H | NH |
Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of Nevirapine [5]
| Chemical Shift (ppm) | Assignment |
| 8.0 | Cyclopropyl CH₂ |
| 18.5 | Methyl (CH₃) |
| 35.0 | Cyclopropyl CH |
| 105.5 | Aromatic CH |
| 110.0 | Aromatic C |
| 120.5 | Aromatic CH |
| 128.0 | Aromatic C |
| 135.0 | Aromatic CH |
| 138.0 | Aromatic C |
| 142.5 | Aromatic CH |
| 145.0 | Aromatic C |
| 155.0 | Aromatic C |
| 162.0 | Carbonyl (C=O) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Nevirapine [6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3295-3188 | Strong, Broad | N-H Stretching (Amide) |
| 3050-3000 | Medium | C-H Stretching (Aromatic) |
| 2950-2850 | Medium | C-H Stretching (Aliphatic) |
| 1646 | Strong | C=O Stretching (Cyclic Amide) |
| 1600-1450 | Medium-Strong | C=C Stretching (Aromatic) |
| 1250-1000 | Medium | C-N Stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Nevirapine [8][9]
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| ESI+ | 267.1253 | 100% | [M+H]⁺ |
| ESI+ | 226.0851 | ~62% | [M+H - C₃H₅]⁺ |
| ESI+ | 198.0891 | ~12% | Further Fragmentation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Nevirapine. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Nevirapine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy[6]
-
Sample Preparation (ATR): Place a small amount of the solid Nevirapine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of Nevirapine with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix).
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (LC-MS/MS)[10]
-
Sample Preparation: Prepare a dilute solution of Nevirapine in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation (LC):
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate) to achieve chromatographic separation.[10]
-
-
Mass Spectrometric Analysis (MS):
-
The eluent from the HPLC is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.[9]
-
-
Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratios of the parent ion and its fragments.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like Nevirapine.
Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.
Nevirapine Mechanism of Action
The diagram below illustrates the mechanism of action of Nevirapine as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nevirapine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile of Nevirapine Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the toxicological profile of impurities associated with Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. While effective, Nevirapine carries a risk of severe hepatotoxicity and cutaneous reactions, making the control and toxicological understanding of its impurities a critical aspect of drug safety and development.[1][2][3][4][5][6] This document synthesizes information on the regulatory framework, identification of impurities, and the methodologies for toxicological assessment, and offers insights into the mechanistic pathways of Nevirapine-related toxicity.
Regulatory Framework for Impurity Qualification
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines.[7][8] Specifically, ICH Q3A(R2) provides a framework for reporting, identifying, and qualifying impurities based on established thresholds, while ICH M7 addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[7][8][9]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.[10]
-
Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.[10][11]
The decision-making process for qualifying an impurity that exceeds the identification threshold is crucial for ensuring patient safety.
Profile of Known Nevirapine Impurities
Nevirapine impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[11][12] Forced degradation studies show that Nevirapine degrades significantly under acidic and thermal stress conditions.[12]
Table 1: Summary of Known Nevirapine Impurities
| Impurity Name/Designation | CAS Number | Type | Potential Origin |
|---|---|---|---|
| Nevirapine Impurity A (EP) / Related Compound A (USP) | 133627-17-5 | Process-Related | Synthesis byproduct |
| Nevirapine Impurity B (EP) / Related Compound B (USP) | 287980-84-1 | Process-Related | Synthesis byproduct |
| Nevirapine Impurity C (EP) / Related Compound C (USP) | 287980-85-2 | Process-Related | Synthesis byproduct |
| Nevirapine Impurity D (EP) | 1391054-30-0 | Process-Related | Dimer formed during synthesis |
| 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | Not Available | Degradation | Acid-induced degradation product[12] |
| N-Nitroso Nevirapine | Not Available | Potential | Nitrosamine impurity |
Data compiled from multiple sources.[13][14][15]
Toxicological Assessment Methodologies
A tiered approach, starting with computational analysis and followed by in vitro assays, is standard for evaluating the toxicological risk of pharmaceutical impurities.
Computational toxicology uses computer models to predict the potential toxicity of chemicals.[16] Methods like Quantitative Structure-Activity Relationship (QSAR) and read-across are valuable for screening impurities for potential mutagenicity, carcinogenicity, and other toxic endpoints, thereby guiding subsequent testing strategies.[17][18]
A standard battery of in vitro tests is used to assess the potential for impurities to cause genetic damage.
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[19][20][21][22]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.[19]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[20]
-
Preparation: Prepare various concentrations of the test impurity. Positive and negative (vehicle) controls must be included.
-
Incubation: Mix the bacterial strain, the test impurity (or control), and the S9 mix (if used) with a small amount of molten top agar containing a trace of histidine.
-
Plating: Pour this mixture onto a minimal glucose agar plate (lacking histidine). The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[20]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state and can synthesize their own histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[21]
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[23][24]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) and treat them with at least three concentrations of the test impurity.[24][25]
-
Exposure: Expose cells to the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division, which is a prerequisite for micronucleus expression.[23][24]
-
Harvesting & Fixation: Harvest the cells by centrifugation. Treat with a hypotonic solution (e.g., 0.075M KCl) and then fix the cells using a methanol/acetic acid fixative.[23][25]
-
Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23][24] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Quantitative Toxicological Data
Publicly available quantitative toxicity data for specific Nevirapine impurities is limited. However, safety information for some related compounds provides insight into their potential hazards.
Table 2: Summary of Available Toxicological Data for Nevirapine Impurities
| Impurity Name | Data Type | Endpoint / Hazard Classification | Comments |
|---|---|---|---|
| Nevirapine Related Compound A (USP) | Hazard Classification | H301: Toxic if swallowedH317: May cause an allergic skin reactionH373: May cause damage to organs (Liver) through prolonged or repeated exposure | Data from USP Reference Standard Safety Data Sheet.[15] Indicates potential for acute oral toxicity, skin sensitization, and organ toxicity (specifically liver). |
| Other Impurities | Hazard Classification | Data Not Publicly Available | Toxicological assessment would be required if qualification thresholds are exceeded as per ICH guidelines. |
Mechanistic Insights into Nevirapine-Related Toxicity
The toxicological mechanisms of the parent drug, Nevirapine, are instructive for predicting the potential toxicities of its structurally related impurities. The primary toxicities of concern are hepatotoxicity and skin rash, which are often linked to metabolic activation.[2][5][6]
Metabolic Activation Pathway
Nevirapine is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[2] A key pathway implicated in toxicity involves the oxidation of the 12-methyl group to form 12-hydroxy-nevirapine.[26] This metabolite can be further oxidized to a reactive quinone methide intermediate.[26][27] This electrophilic species can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and ultimately, cell death and tissue injury.[27]
Other mechanisms contributing to Nevirapine hepatotoxicity include cholestasis, resulting from the dysregulation of bile acid synthesis and transport pathways, and potential immune-mediated injury, which may explain the association with hypersensitivity reactions like skin rash.[1][2][28]
Conclusion
The toxicological assessment of Nevirapine impurities is a critical component of ensuring the safety and quality of the final drug product. Regulatory guidelines from the ICH provide a clear, risk-based framework for this evaluation. The primary toxicological concerns for Nevirapine and its impurities stem from metabolic activation into reactive species, leading to potential genotoxicity, skin sensitization, and severe hepatotoxicity. A systematic evaluation using a combination of in silico prediction and a battery of in vitro assays, such as the Ames and micronucleus tests, is essential for identifying and qualifying any impurities that exceed established safety thresholds. A thorough understanding of these profiles allows for the implementation of appropriate controls in the manufacturing process, ultimately safeguarding patient health.
References
- 1. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. "Nevirapine Hepatotoxicity: Case Report and Discussion" by Matt Baichi [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
- 6. Defining the toxicity profile of nevirapine and other antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]
- 13. veeprho.com [veeprho.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Nevirapine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Ames test - Wikipedia [en.wikipedia.org]
- 20. What is Ames Test? - Creative Proteomics [creative-proteomics.com]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. criver.com [criver.com]
- 23. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 24. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Liver toxicity caused by nevirapine [natap.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Formyl Nevirapine
These application notes provide detailed methodologies for the quantitative determination of 3-Formyl Nevirapine, a metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Nevirapine is an essential antiretroviral medication used in the treatment of HIV-1 infection.[1][2] It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into several hydroxylated metabolites, which are then glucuronidated and excreted.[3][4][5] Monitoring the levels of Nevirapine and its metabolites is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing potential toxicity. This compound, a potential oxidative metabolite, is of interest in metabolic studies and impurity profiling.
This document outlines three common analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Physicochemical Properties
Understanding the physicochemical properties of the analyte is fundamental for method development. The properties of Nevirapine and its related analogue, 3-Hydroxy Nevirapine, are presented below to guide the analytical approach for this compound.
| Property | Nevirapine | 3-Hydroxy Nevirapine |
| Chemical Formula | C15H14N4O[2][6] | C15H14N4O2[7] |
| Molar Mass | 266.30 g/mol [6][8] | 282.30 g/mol [7] |
| Structure | Dipyridodiazepinone[1] | Aromatic amine, tertiary amino compound[7] |
| Solubility | Poorly soluble in water. Soluble in acidic solutions. | Data not widely available, expected to have slightly increased polarity compared to Nevirapine. |
| UV Absorbance (λmax) | ~282 nm in methanol and water.[9] | Expected to be similar to Nevirapine with potential shifts due to the formyl group. |
Analytical Methods
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceuticals and their metabolites in various matrices. A reverse-phase HPLC method is suitable for separating Nevirapine and its metabolites.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 65:35 v/v), with the pH of the buffer adjusted to 3.0-4.0 with phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 40°C[11]
-
Injection Volume: 20 µL
-
Detection Wavelength: Scanning from 210 nm to 400 nm, with quantification at approximately 260-283 nm.[10][11]
-
-
Sample Preparation (from plasma):
-
To 500 µL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).
-
Precipitate proteins by adding 1 mL of a precipitating agent (e.g., acetonitrile or methanol), vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
-
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of metabolites in complex biological matrices.
Experimental Protocol: LC-MS/MS for this compound
-
Instrumentation:
-
LC system (as described for HPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 or similar reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion. For Nevirapine, a transition of m/z 267/226 is commonly used.[12]
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
-
-
Sample Preparation:
-
Similar to the HPLC protocol, often involving protein precipitation followed by dilution. A solid-phase extraction (SPE) may be employed for cleaner samples and higher sensitivity.
-
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL[13] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1-10 pg/mg in hair[14] |
| Recovery | 85 - 115%[14] |
| Precision (%RSD) | < 15%[14] |
UV-Vis spectrophotometry is a simpler, more accessible technique suitable for the analysis of bulk drug substances or simple formulations where the concentration of the analyte is high and the matrix is not complex.
Experimental Protocol: UV-Vis Spectrophotometry for this compound
-
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).
-
-
Methodology:
-
Solvent Selection: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or a buffer solution).
-
Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For Nevirapine, this is around 282 nm.[9]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration from the calibration curve.
-
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 1 - 30 µg/mL[15] |
| Correlation Coefficient (r²) | > 0.997[9] |
| Molar Absorptivity (ε) | Analyte-dependent |
Visualizations
Caption: Metabolic pathway of Nevirapine.
Caption: Experimental workflow for sample analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nevirapine - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H954 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. saudijournals.com [saudijournals.com]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 12. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Nevirapine, Including Analysis of 3-Formyl Nevirapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. To ensure its efficacy and safety, it is crucial to understand its stability profile and identify potential degradation products that may form under various environmental conditions. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods as mandated by regulatory bodies such as the ICH and FDA.[1][2][3]
One potential impurity of Nevirapine is 3-Formyl Nevirapine (11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][4]diazepine-3-carboxaldehyde). While this compound is recognized as a potential impurity, its formation as a direct degradant under forced degradation conditions is not extensively documented in scientific literature. It may arise as a process-related impurity during synthesis or as a degradation product under specific stress conditions, likely oxidative.[1] Therefore, its monitoring during forced degradation studies is prudent.
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Nevirapine, with a focus on identifying known degradation products and considering the potential formation of this compound.
Data Presentation
The following tables summarize quantitative data from forced degradation studies of Nevirapine under various stress conditions.
Table 1: Summary of Nevirapine Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation of Nevirapine (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 2 N HCl | 8 hours | 20.91% | 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | [5] |
| 0.1 M HCl | 24 hours | 9.71% | Not specified | [6] | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | No significant degradation | - | [6] |
| Oxidative | 3% H₂O₂ | 24 hours | 3.81% | Not specified | [6] |
| Not specified | Not specified | 25.25% | Not specified | [7] | |
| Thermal | 110°C | 24 hours | 16.48% | Nevirapine Related Compound A and C | [5] |
| 50°C | 24 hours | 0.61% | Not specified | [6] | |
| Photolytic | UV light (254 nm) | 24 hours | No significant degradation | - | [6] |
Table 2: Known Impurities and Degradation Products of Nevirapine
| Compound Name | Molecular Formula | Molecular Weight | Type | Notes |
| Nevirapine | C₁₅H₁₄N₄O | 266.30 | Active Pharmaceutical Ingredient | - |
| This compound | C₁₆H₁₄N₄O₂ | 294.31 | Potential Impurity/Degradant | Focus of this application note; may be a process impurity or oxidative degradant. |
| 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | C₁₂H₁₂N₄O₂ | 244.10 | Acid Degradation Product | Identified after acid hydrolysis.[5] |
| Nevirapine Related Compound A | C₁₄H₁₄N₄O | 254.29 | Process Impurity/Degradant | Also known as Nevirapine EP Impurity A. |
| Nevirapine Related Compound B | C₁₂H₁₀N₄O | 226.23 | Process Impurity | Also known as Nevirapine EP Impurity B. |
| Nevirapine Related Compound C | C₁₅H₁₆N₄O | 268.31 | Process Impurity/Degradant | Also known as Nevirapine EP Impurity C. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Nevirapine. Researchers should adapt these protocols based on the specific formulation and analytical capabilities. A target degradation of 10-20% is generally recommended to ensure the formation of relevant degradation products without being excessive.[1][4]
Protocol 1: Preparation of Stock and Working Solutions
-
Nevirapine Stock Solution (1 mg/mL): Accurately weigh 100 mg of Nevirapine and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and make up to the volume.
-
Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent. This working solution will be used for the stress studies.
Protocol 2: Forced Degradation Studies
a) Acid Hydrolysis
-
To 10 mL of the Nevirapine working solution (100 µg/mL), add 10 mL of 2 N hydrochloric acid.
-
Reflux the solution at 80°C for 8 hours.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 2 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC or UPLC analysis.
-
Inject a blank solution (acid and base without the drug) for comparison.
b) Base Hydrolysis
-
To 10 mL of the Nevirapine working solution (100 µg/mL), add 10 mL of 1 M sodium hydroxide.
-
Heat the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M hydrochloric acid.
-
Dilute the resulting solution with the mobile phase for analysis.
-
Inject a corresponding blank.
c) Oxidative Degradation
-
To 10 mL of the Nevirapine working solution (100 µg/mL), add 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the specified time, dilute the solution with the mobile phase for analysis.
-
Inject a hydrogen peroxide blank.
d) Thermal Degradation
-
Place the solid Nevirapine drug substance in a thermostatically controlled oven at 110°C for 24 hours.[5]
-
For solution-state thermal stress, reflux the Nevirapine working solution at 80°C for 24 hours.
-
After exposure, dissolve the solid sample or dilute the solution with the mobile phase to a suitable concentration for analysis.
e) Photolytic Degradation
-
Expose the Nevirapine working solution and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2][4]
-
Maintain a control sample in the dark under the same conditions.
-
After exposure, prepare the samples for analysis by dissolving or diluting them in the mobile phase.
Protocol 3: Analytical Method for Nevirapine and its Degradation Products
A stability-indicating HPLC or UPLC method is required to separate Nevirapine from its degradation products. The following is a general-purpose HPLC method that can be optimized.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on Nevirapine.
Diagram 2: Logical Relationships in Nevirapine Degradation
References
- 1. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Nevirapine EP Impurity A | LGC Standards [lgcstandards.com]
Application of 3-Formyl Nevirapine in Pharmaceutical Quality Control
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), ensuring the purity and quality of Nevirapine is critical for its safety and efficacy. Pharmaceutical quality control involves the identification and quantification of impurities that may arise during the synthesis of the drug substance or through degradation. 3-Formyl Nevirapine (chemical name: 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde) is a known process-related impurity of Nevirapine. Its presence in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies. These application notes provide a detailed protocol for the quality control of this compound in Nevirapine drug substance using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde |
| Molecular Formula | C₁₆H₁₄N₄O₂[3] |
| Molecular Weight | 294.31 g/mol [3] |
| CAS Number | 174532-77-5[3] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from Nevirapine and other related substances.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Sodium perchlorate
-
Perchloric acid
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and sodium perchlorate buffer (pH 4.8) in a 20:80 (v/v) ratio.[4] The pH of the buffer should be adjusted with perchloric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter before use.
-
Diluent: The mobile phase can be used as the diluent.
-
Standard Stock Solution of Nevirapine: Accurately weigh and dissolve about 10 mg of Nevirapine reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.[5]
-
Standard Stock Solution of this compound: Accurately weigh and dissolve about 10 mg of this compound reference standard in 100 mL of methanol. Further dilute with the mobile phase to obtain a suitable concentration for system suitability and spiking studies.
-
Sample Solution: Accurately weigh about 50 mg of the Nevirapine API sample and dissolve it in 100 mL of acetonitrile to get a concentration of 500 µg/mL.[5]
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (150 mm x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Acetonitrile : Sodium Perchlorate Buffer (pH 4.8) (20:80, v/v)[4] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient[5] |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 20 µL[5] |
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution containing Nevirapine and this compound. The system is deemed suitable if the resolution between the Nevirapine and this compound peaks is greater than 2.0, and the tailing factor for the Nevirapine peak is not more than 2.0.[4]
5. Data Analysis and Quantification
Inject the sample solution and record the chromatogram. Identify the peaks of Nevirapine and this compound based on their retention times obtained from the injection of the standard solutions. The amount of this compound in the sample can be calculated using the external standard method.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from the HPLC analysis. Please note that the retention time for this compound is an illustrative value, as specific public data is limited.
| Compound | Retention Time (min) | Area (mAU*s) | Concentration (µg/mL) | % Area |
| Nevirapine | 5.5 | 15000 | 500 | 99.8 |
| This compound | ~4.2 | 30 | 1.0 | 0.2 |
| Impurity A (USP) | 7.8[4] | 15 | 0.5 | 0.1 |
| Impurity B (USP) | 3.4[4] | 15 | 0.5 | 0.1 |
Mandatory Visualizations
Diagram of Quality Control Workflow for Nevirapine
Caption: A flowchart illustrating the key steps in the quality control analysis of Nevirapine and its impurities using HPLC.
Relationship between Nevirapine and this compound
Caption: A diagram showing this compound as a process-related impurity formed during the synthesis of Nevirapine.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Nevirapine EP Impurity A | CAS No- 133627-17-5 | Simson Pharma Limited [simsonpharma.com]
- 3. allmpus.com [allmpus.com]
- 4. scispace.com [scispace.com]
- 5. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of Nevirapine and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Nevirapine and its related compounds, such as 3-Formyl Nevirapine. The methodologies and advice provided are based on established analytical techniques for Nevirapine and can be adapted for its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC and LC-MS analysis of Nevirapine and its analogues.
Q1: I am observing poor peak shape (tailing or fronting) for my Nevirapine-related analyte. What are the common causes and solutions?
A1: Poor peak shape is a frequent issue in HPLC analysis. The potential causes and corresponding troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting/Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier and pH. For Nevirapine, reversed-phase chromatography is common.[1][2][3] |
| Column Degradation | The column may be nearing the end of its lifespan. Replace with a new column of the same type. |
Q2: My analyte signal is weak or non-existent in LC-MS analysis. What should I check?
A2: A weak or absent signal in LC-MS can stem from several factors, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting/Solution |
| Ion Suppression | Matrix components can suppress the ionization of the analyte. Improve sample clean-up (e.g., using solid-phase extraction). Dilute the sample. |
| Incorrect MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and temperatures. Perform a tuning and calibration of the mass spectrometer. |
| Analyte Instability | Nevirapine and its analogues can be susceptible to degradation.[4] Ensure proper sample handling and storage. Prepare fresh samples and standards. |
| Mobile Phase Incompatibility | Avoid non-volatile buffers (e.g., phosphate) with mass spectrometry. Use volatile mobile phase additives like ammonium acetate or formic acid. |
| Incorrect Monitoring Mode | Ensure the mass spectrometer is set to monitor the correct m/z for the protonated or deprotonated molecule of your analyte. |
Q3: I am having difficulty separating this compound from other Nevirapine impurities. How can I improve chromatographic resolution?
A3: Achieving good resolution between closely related impurities requires careful method development.
| Potential Cause | Troubleshooting/Solution |
| Suboptimal Mobile Phase | Modify the organic-to-aqueous ratio in the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Adjust the pH of the aqueous phase. |
| Inadequate Column Chemistry | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration to better separate the compounds of interest. |
| Temperature Effects | Varying the column temperature can alter selectivity. Operating at a controlled temperature is recommended.[5] |
Q4: What are the typical stability issues for Nevirapine and its related compounds, and how can I mitigate them during analysis?
A4: Nevirapine can degrade under certain conditions, and its derivatives may exhibit similar instabilities. Forced degradation studies on Nevirapine have shown it degrades in peroxide, acidic, and basic conditions.[6]
| Stability Concern | Mitigation Strategy |
| Photodegradation | Protect samples and standards from light by using amber vials or covering containers with foil.[7] |
| Oxidative Degradation | Avoid exposure to oxidizing agents.[7] Prepare solutions fresh and consider purging with an inert gas. |
| pH Instability | Maintain the pH of the sample and mobile phase within a stable range for the analyte. |
| Freeze-Thaw Instability | Minimize the number of freeze-thaw cycles for plasma or other biological samples.[3] |
| Stock Solution Instability | The stability of stock solutions should be evaluated at room temperature and under refrigerated or frozen conditions if stored.[8] |
Experimental Protocols
Below are representative experimental protocols for the analysis of Nevirapine that can be adapted for this compound.
Representative HPLC-UV Method for Nevirapine Analysis
This method is a starting point and may require optimization for specific impurities like this compound.
-
Instrumentation: HPLC system with UV detection.[6]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[6]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium perchlorate), with a typical ratio of 20% acetonitrile and 80% buffer. The pH is adjusted to around 4.8.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
This protocol is suitable for bioanalytical studies.
-
To a plasma sample, add an internal standard.
-
Add an extraction solvent such as methyl tert-butyl ether.[3]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Visualizations
General Analytical Workflow
This diagram illustrates a typical workflow for the analysis of a pharmaceutical compound like this compound from sample receipt to final data analysis.
Caption: General workflow for quantitative analysis.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines the decision-making process for troubleshooting asymmetrical HPLC peaks.
Caption: Decision tree for HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 3. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for 3-Formyl Nevirapine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of 3-Formyl Nevirapine from Nevirapine and other related substances using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method to separate this compound?
A good starting point is a reversed-phase HPLC (RP-HPLC) method, which is commonly used for the analysis of Nevirapine and its impurities.[1][2][3][4][5] A C18 column is frequently the stationary phase of choice.[1][4][5] The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[2][5][6][7][8]
Q2: How can I improve the resolution between Nevirapine and this compound?
Improving resolution can be achieved by:
-
Optimizing the mobile phase composition: Adjusting the ratio of the organic modifier to the aqueous buffer can significantly impact selectivity. A lower percentage of the organic modifier generally increases retention times and can improve the separation of closely eluting peaks.
-
Changing the pH of the mobile phase: The pH can alter the ionization state of the analytes, which in turn affects their retention on a reversed-phase column. Experimenting with a pH range around the pKa of the compounds can be beneficial. For instance, a pH of 4.8 has been used successfully for separating Nevirapine from its impurities.[1][4]
-
Using a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Decreasing the flow rate: A lower flow rate can lead to more efficient separation and narrower peaks, thereby improving resolution.
-
Employing a column with a different stationary phase or particle size: A column with a smaller particle size (e.g., UHPLC columns) can provide higher efficiency and better resolution.[9][10]
Q3: What detection wavelength is recommended for this compound?
For Nevirapine and its related compounds, UV detection is commonly used. Wavelengths in the range of 220 nm to 283 nm have been reported.[1][4][5] A wavelength of 220 nm has been used for the simultaneous detection of Nevirapine and its impurities.[1][4] It is advisable to perform a UV scan of this compound to determine its absorbance maximum and select the most appropriate wavelength for sensitive detection.
Q4: My peak for this compound is tailing. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
-
Secondary interactions with the stationary phase: This can occur if there are active sites on the silica backbone of the column. Using a base-deactivated column or adding a competing base (e.g., triethylamine) to the mobile phase can help.
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting the sample.
-
Inappropriate mobile phase pH: If the pH is too close to the pKa of the analyte, it can result in peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa is recommended.
-
Column degradation: A damaged or old column can also cause peak tailing. Replacing the column may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | Mobile phase composition not optimal. | Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| pH of the mobile phase is not ideal. | Optimize the pH of the aqueous buffer. A pH of 4.8 has been shown to be effective for Nevirapine and its impurities.[1][4] | |
| Inappropriate column. | Use a high-efficiency column with a smaller particle size. Consider a different stationary phase chemistry. | |
| Peak Tailing | Secondary silanol interactions. | Use a base-deactivated (end-capped) column. Add a competing amine to the mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Mobile phase pH is too close to the pKa. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Ghost Peaks | Contaminated mobile phase or system. | Use fresh, high-purity solvents. Flush the HPLC system thoroughly. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently. Premixing the mobile phase can help.[11] |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[12] | |
| Column aging. | Equilibrate the column thoroughly before use. If the problem persists, replace the column. | |
| No Peaks or Very Small Peaks | Detector issue. | Ensure the detector lamp is on and functioning correctly. Check the detector wavelength setting. |
| Injection problem. | Check for air bubbles in the syringe or sample loop. Ensure the correct injection volume is set. | |
| Sample degradation. | Ensure the sample is properly stored and prepared in a suitable solvent. |
Experimental Protocols
Below is a generalized experimental protocol for the separation of this compound based on common methods for Nevirapine and its impurities.
1. Preparation of Mobile Phase
-
Aqueous Phase: Prepare a buffer solution, for example, 20 mM sodium perchlorate, and adjust the pH to 4.8 using perchloric acid.[1][4] Filter the buffer through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Mobile Phase Mixture: A common starting ratio is 80:20 (v/v) of the aqueous buffer to acetonitrile.[1][4] The exact ratio should be optimized for the best separation.
2. Standard and Sample Solution Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound and Nevirapine reference standards in a suitable solvent, such as acetonitrile or a mixture of the mobile phase, to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[1][4]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration suitable for injection (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the linear range of the method.
3. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][4]
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.[1][4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common HPLC separation issues for this compound.
Caption: A flowchart for systematic HPLC troubleshooting.
HPLC Parameter Optimization Relationships
This diagram illustrates the interconnectedness of various HPLC parameters and their influence on the separation of this compound.
Caption: Key HPLC parameters influencing separation.
References
- 1. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 4. scispace.com [scispace.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the formation of 3-Formyl Nevirapine in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the synthesis of Nevirapine, with a specific focus on strategies to reduce the formation of 3-Formyl Nevirapine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a potential impurity that can arise during the synthesis of Nevirapine. While not a commonly reported impurity, its formation is chemically plausible through oxidative degradation pathways. The presence of a reactive formyl group can be a concern due to its potential to react with other molecules, potentially impacting the stability and safety profile of the final active pharmaceutical ingredient (API). Regulatory guidelines require strict control of impurities in pharmaceutical products.
Q2: What is the likely mechanism for the formation of this compound?
A2: The formation of this compound is likely a result of oxidative degradation of the Nevirapine molecule, specifically at the 3-position of the pyridine ring. This process is thought to occur via the metabolic pathway involving hydroxylation. The initial step is the formation of 3-hydroxynevirapine, a known metabolite of Nevirapine.[1] Subsequent oxidation of this phenolic intermediate can lead to the formation of a reactive quinone-imine species.[2] Further oxidative cleavage of the pyridine ring could then result in the formation of the 3-formyl derivative.
Troubleshooting Guide: Reducing this compound Formation
This guide provides specific strategies to minimize the formation of this compound and other related oxidative impurities during the synthesis of Nevirapine.
Issue 1: Presence of Unknown Impurities with a Mass Corresponding to an additional Formyl Group
Possible Cause: Oxidative side reactions during the synthesis, particularly during the cyclization step or subsequent work-up and purification.
Strategies to Mitigate:
-
Inert Atmosphere:
-
Recommendation: Conduct all reaction steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, a key driver of oxidative degradation.
-
Experimental Protocol: Before starting the reaction, thoroughly purge the reaction vessel with the inert gas. Maintain a positive pressure of the inert gas throughout the reaction and cooling phases.
-
-
Control of Reaction Temperature:
-
Recommendation: Avoid excessive temperatures during the reaction and purification steps. Higher temperatures can accelerate oxidative processes.
-
Experimental Protocol: Carefully monitor and control the reaction temperature within the validated range. For the cyclization step, which is often performed at elevated temperatures, ensure precise temperature control to prevent overheating.[3]
-
-
Use of Antioxidants:
-
Recommendation: The addition of a small amount of a suitable antioxidant can help to quench reactive oxygen species that may be present.
-
Experimental Protocol: Introduce a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, at a low concentration (e.g., 0.01-0.1 mol%) during the reaction or work-up. The choice of antioxidant should be evaluated for compatibility with the reaction conditions and ease of removal during purification.
-
Issue 2: Increased Impurity Profile Upon Scale-Up
Possible Cause: Inefficient heat and mass transfer in larger reaction vessels can lead to localized "hot spots" and prolonged reaction times, both of which can promote the formation of degradation products.
Strategies to Mitigate:
-
Process Optimization:
-
Recommendation: Re-optimize reaction parameters such as stirring speed, heating and cooling rates, and reagent addition rates for the larger scale.
-
Experimental Protocol: Implement robust process analytical technology (PAT) to monitor critical process parameters in real-time. This can include temperature probes at multiple locations within the reactor and online HPLC monitoring.
-
-
Solvent Selection:
-
Recommendation: The choice of solvent can influence the stability of intermediates and the final product.
-
Experimental Protocol: While diglyme is a common solvent for the cyclization step, its high boiling point can necessitate prolonged heating.[3] Evaluate alternative solvents with lower boiling points if feasible, or optimize the distillation process to minimize the time the product is exposed to high temperatures.
-
Data Summary
The following table summarizes key reaction parameters and their impact on impurity formation, based on literature and established chemical principles.
| Parameter | Standard Condition | Recommended Modification | Expected Outcome for Reducing this compound |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Significant reduction in oxidative impurities. |
| Temperature | As per standard procedure | Strict control, avoid overheating | Minimized thermal degradation and oxidation. |
| Additives | None | Antioxidant (e.g., BHT) | Scavenging of radical species that initiate oxidation. |
Visualizing the Process
Logical Workflow for Troubleshooting Impurity Formation
The following diagram illustrates a logical workflow for identifying and mitigating the formation of this compound.
Caption: A flowchart outlining the steps to troubleshoot and reduce the formation of this compound.
Proposed Formation Pathway of this compound
This diagram illustrates the proposed oxidative pathway leading to the formation of this compound.
References
Overcoming matrix effects in the LC-MS/MS analysis of 3-Formyl Nevirapine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-Formyl Nevirapine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What causes matrix effects in the analysis of this compound?
A2: Matrix effects are primarily caused by endogenous or exogenous components in the biological sample that co-elute with this compound from the LC column and interfere with its ionization in the mass spectrometer's ion source.[1] Common sources of interference include phospholipids, salts, proteins, and other metabolites.[3] For electrospray ionization (ESI), which is highly susceptible to matrix effects, these interfering compounds can alter the droplet formation and solvent evaporation processes, thereby affecting the amount of charged analyte reaching the mass analyzer.[4]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the MS detector while a blank, extracted matrix sample is injected onto the LC column. Any fluctuation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[2]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (ion suppression or enhancement).[5]
Q4: What are the general strategies to overcome matrix effects?
A4: The most effective strategies to mitigate matrix effects can be categorized as follows:
-
Optimization of Sample Preparation: The goal is to remove interfering components from the sample before LC-MS/MS analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[6]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from matrix components is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[7]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same degree of matrix effects as the analyte.[4]
-
Modification of Mass Spectrometric Conditions: In some cases, adjusting parameters such as the ionization source (e.g., using Atmospheric Pressure Chemical Ionization - APCI, which can be less prone to matrix effects than ESI for certain compounds) can help reduce the impact of interferences.[8][9]
Troubleshooting Guide
The following table provides a guide for troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Co-elution of interfering matrix components.- Inappropriate mobile phase pH. | - Optimize the chromatographic gradient to better separate the analyte from interferences.- Adjust the mobile phase pH. Given the pKa of the parent compound Nevirapine is approximately 2.8, a mobile phase pH around 4-5 might improve peak shape.[4][5] |
| Low Signal Intensity or Ion Suppression | - High concentration of phospholipids or other endogenous components co-eluting with the analyte.- Inefficient sample cleanup. | - Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[4]- Consider using a phospholipid removal plate or column.- Dilute the sample extract, if sensitivity allows.[7] |
| High Signal Intensity or Ion Enhancement | - Co-eluting compounds that enhance the ionization of this compound. | - Improve chromatographic separation to isolate the analyte peak.- Utilize a stable isotope-labeled internal standard to compensate for the enhancement.[4] |
| Poor Reproducibility of Results | - Inconsistent matrix effects across different sample lots.- Variable sample preparation efficiency. | - Implement a robust and validated sample preparation protocol.- Use matrix-matched calibrators and quality control samples.[6]- Ensure the internal standard is added early in the sample preparation process to account for variability. |
| Inaccurate Quantification | - Uncompensated matrix effects leading to a biased response. | - The most reliable solution is to use a stable isotope-labeled internal standard for this compound.- If a SIL-IS is unavailable, use a structural analog as an internal standard and validate its ability to track the analyte's behavior.- Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration curve).[6] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for the Extraction of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
Materials:
-
Mixed-mode C18 SPE cartridges (e.g., 30 mg, 1 mL)
-
Human plasma samples
-
This compound standard solutions
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum or with nitrogen for 5 minutes.
-
-
Elution:
-
Elute the this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for systematically troubleshooting matrix effects.
Diagram 2: Mechanism of Ion Suppression in ESI
Caption: Ion suppression mechanism in electrospray ionization.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nevirapine [drugfuture.com]
- 5. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. agilent.com [agilent.com]
- 8. Nevirapine Hemihydrate | C30H30N8O3 | CID 9959243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nevirapine - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Enhancing 3-Formyl Nevirapine Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 3-Formyl Nevirapine, a metabolite of the antiretroviral drug Nevirapine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting Nevirapine and its metabolites, including this compound?
A1: Several analytical techniques are available for the detection of Nevirapine and its metabolites. The most common methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying Nevirapine and its metabolites in various biological matrices.[1][2][3]
-
Electrochemical Methods: Techniques like voltammetry offer a simple, sensitive, and cost-effective alternative for the determination of Nevirapine.[4][5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A viable option for detecting Nevirapine, especially when plasma concentrations are relatively high.[6]
-
Thin-Layer Chromatography (TLC): A rapid, economical, and sensitive tool for the qualitative measurement of Nevirapine in plasma.[7][8]
-
Immunochromatographic Strip Tests: These provide a simple, rapid, and inexpensive method for the qualitative detection of Nevirapine.[9][10][11]
Q2: How can I enhance the sensitivity of my this compound assay?
A2: Enhancing the sensitivity of your assay for this compound can be achieved through several strategies, depending on the chosen detection method:
-
For LC-MS/MS:
-
Optimize the ionization source. For instance, Atmospheric Pressure Chemical Ionization (APCI) may offer lower background noise and reduced matrix effects compared to Electrospray Ionization (ESI).[1]
-
Utilize advanced sample preparation techniques like micro-solid phase extraction (μ-SPE) to pre-concentrate the analyte.
-
Employ hydrophilic interaction liquid chromatography (HILIC) which has shown substantially higher sensitivity for many compounds compared to reversed-phase chromatography.[12]
-
-
For Electrochemical Methods:
-
General Strategies:
-
Ensure high-purity reagents and solvents to minimize background interference.
-
Properly validate your method to establish the limit of detection (LOD) and limit of quantification (LOQ).
-
Q3: What are the key differences in sensitivity between the available detection methods?
A3: The sensitivity of detection methods for Nevirapine and its metabolites can vary significantly. LC-MS/MS is generally considered the most sensitive and specific quantitative method.[1][3] Electrochemical methods also offer high sensitivity, with some developed sensors reaching very low detection limits.[5][13] HPLC with UV detection is less sensitive than LC-MS/MS but is suitable for therapeutic drug monitoring where concentrations are higher.[6] TLC and immunochromatographic strips are typically used for qualitative or semi-quantitative screening due to their lower precision, though they can be quite sensitive for initial detection.[7][9]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize ionization source parameters (e.g., temperature, gas flow). Consider switching from ESI to APCI to reduce matrix effects and background noise.[1] |
| Suboptimal chromatographic separation. | Adjust the mobile phase composition and gradient. Experiment with different column chemistries (e.g., HILIC for polar metabolites).[12] | |
| Poor sample extraction and recovery. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the analyte's pKa. | |
| High Background Noise / Matrix Effects | Co-elution of interfering compounds from the biological matrix. | Improve chromatographic resolution. Utilize a more selective sample preparation method, such as immunoaffinity chromatography. |
| Contamination of the mobile phase or instrument. | Use high-purity solvents and flush the system thoroughly. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. Use an internal standard to correct for variations. |
| Instrument instability. | Perform regular maintenance and calibration of the LC-MS/MS system. |
Electrochemical Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Peak Current / Poor Sensitivity | Suboptimal electrochemical conditions. | Optimize the pH of the supporting electrolyte and the scan rate.[4][5] |
| Inefficient electron transfer at the electrode surface. | Modify the electrode with materials that enhance electron transfer, such as graphene or nanoparticles.[5][14] | |
| Irreproducible Results / Fouling of Electrode | Adsorption of the analyte or its oxidation products onto the electrode surface. | Polish the electrode surface between measurements. Use a multi-sweep cyclic voltammetry approach to assess and mitigate fouling.[4] |
| Inconsistent electrode preparation. | Standardize the procedure for electrode modification and preparation. | |
| Peak Potential Shift | Change in pH of the supporting electrolyte. | Ensure the buffer capacity is sufficient and the pH is stable throughout the experiment. |
| Electrode surface modification changes over time. | Prepare fresh modified electrodes regularly or use a more stable modification chemistry. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the detection of Nevirapine and its metabolites.
Table 1: LC-MS/MS Method Performance
| Analyte | Matrix | LOQ | Linearity Range | Recovery (%) | Reference |
| Nevirapine | Hair | 11 pg/mg | Not Specified | 85-115 | [1] |
| 2-OH Nevirapine | Hair | 6 pg/mg | Not Specified | 85-115 | [1] |
| 3-OH Nevirapine | Hair | 6 pg/mg | Not Specified | 85-115 | [1] |
| Nevirapine | Plasma | 25 ng/mL (low curve), 1000 ng/mL (high curve) | 25-1000 ng/mL, 1000-10,000 ng/mL | 92.4 | [3] |
Table 2: Electrochemical Method Performance
| Method | Electrode | LOD | LOQ | Linearity Range | Reference |
| Differential Pulse Voltammetry | Glassy Carbon Electrode | 1.026 µM | 3.420 µM | 5.0 – 350 µM | [4] |
| Differential Pulse Voltammetry | Uracil-modified Carbon Paste Electrode | 0.05 µM | Not Specified | 0.1–70.0 μM | [5] |
Table 3: Other Method Performance
| Method | Analyte | Matrix | LOD | Reference |
| Thin-Layer Chromatography | Nevirapine | Plasma | 100 ng/mL | [7] |
| Immunochromatographic Strip Test | Nevirapine | Plasma | 25 ng/mL | [9] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection
This protocol is a generalized procedure based on common practices for detecting Nevirapine and its metabolites in biological matrices.[1][3]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of plasma sample, add an internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Detailed Methodology for Electrochemical Detection
This protocol outlines a general procedure for the electrochemical detection of Nevirapine, which can be adapted for this compound.[4][5]
-
Electrode Preparation (Glassy Carbon Electrode):
-
Polish the glassy carbon electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Sonica te the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurement:
-
Electrochemical Cell: A standard three-electrode cell containing the working electrode (GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Supporting Electrolyte: Phosphate buffer solution (e.g., 0.1 M, pH 7.0). The optimal pH should be determined experimentally.[4]
-
Technique: Differential Pulse Voltammetry (DPV).
-
DPV Parameters: Set the pulse amplitude, pulse width, and scan rate. These parameters should be optimized for the specific analyte and electrode system.
-
Procedure:
-
Pipette a known volume of the supporting electrolyte into the electrochemical cell.
-
Run a blank scan to obtain the background current.
-
Add a known concentration of the this compound standard solution to the cell.
-
Record the DPV scan and measure the peak current.
-
For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of the analyte.
-
-
Visualizations
Caption: Workflow for this compound detection using LC-MS/MS.
Caption: Workflow for electrochemical detection of this compound.
Caption: Decision tree for selecting a detection method.
References
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 7. Detection of nevirapine in plasma using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of nevirapine in resource-limited settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunochromatographic Strip Test for Rapid Detection of Nevirapine in Plasma Samples from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a one-step immunochromatographic strip test for the rapid detection of nevirapine (NVP), a commonly used antiretroviral drug for the treatment of HIV/AIDS- fdi:010037846- Horizon [documentation.ird.fr]
- 12. mdpi.com [mdpi.com]
- 13. Electrochemical sensor based on bio-inspired molecularly imprinted polymer for sofosbuvir detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Electrochemical Sensor Using Iron (III) Phthalocyanine/Gold Nanoparticle/Graphene Hybrid Film for Highly Selective Determination of Nicotine in Human Salivary Samples [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for 3-Formyl Nevirapine
For Researchers, Scientists, and Drug Development Professionals
Comparative Landscape of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of Nevirapine and its related substances.[1][2][3][4][5][6][7] These methods offer the requisite sensitivity, specificity, and accuracy for quantification in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.
Table 1: Comparison of Existing HPLC and LC-MS/MS Methods for Nevirapine and its Metabolites
| Parameter | HPLC-UV Method for Nevirapine[1][4] | Proposed HPLC-UV Method for 3-Formyl Nevirapine | LC-MS/MS Method for Nevirapine Metabolites[5][8] |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer | Acetonitrile and Phosphate/Acetate Buffer | Gradient of Acetonitrile and Formic Acid in Water |
| Detection | UV at ~280 nm | UV (Wavelength to be optimized) | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 50 - 15000 ng/mL[1] | To be determined | 1 - 1000 ng/mL[9] |
| Limit of Quantitation (LOQ) | ~50 ng/mL[1] | To be determined | ~1 ng/mL[9] |
| Accuracy (% Recovery) | 98.8% - 114%[1] | 80 - 120% (ICH Guideline) | 85 - 115%[5] |
| Precision (%RSD) | < 10%[1] | < 15% (ICH Guideline) | < 15%[5] |
Proposed Analytical Method for this compound
Based on the successful separation of Nevirapine and its polar metabolites, a reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The formyl group is expected to alter the polarity and chromophore of the molecule, necessitating method optimization.
Experimental Protocol: Proposed HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., ammonium acetate or potassium phosphate, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound, likely in the range of 250-350 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolution in a suitable solvent followed by dilution may be sufficient. For pharmaceutical formulations, an extraction step may be necessary.
-
Method Validation Workflow
The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability.
Caption: Workflow for the validation of the analytical method.
Detailed Experimental Protocols for Validation
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
-
Protocol: Analyze blank samples (matrix without the analyte), a sample of this compound, and a sample spiked with known related substances (e.g., Nevirapine, hydroxylated metabolites). The retention time of this compound should be unique, and no interfering peaks should be observed at this retention time in the blank or spiked samples.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Protocol: Prepare a series of at least five concentrations of this compound spanning the expected working range. Inject each concentration in triplicate. Plot a calibration curve of the peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration of this compound on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments. The %RSD for both repeatability and intermediate precision should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters such as the pH of the mobile phase (±0.2 units), the column temperature (±5 °C), and the flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
By following this comprehensive guide, researchers and drug development professionals can successfully develop and validate a robust analytical method for the quantification of this compound, ensuring data of high quality and reliability for regulatory submissions and research purposes.
References
- 1. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 5. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence | MDPI [mdpi.com]
- 6. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 8. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
Stability-indicating assay method for Nevirapine and its degradation products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various stability-indicating assay methods for the antiretroviral drug Nevirapine and its degradation products. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.
Comparison of Analytical Methods
Several analytical methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC), have been developed and validated for the determination of Nevirapine in the presence of its degradation products. These methods are crucial for assessing the stability of Nevirapine in bulk drug and pharmaceutical formulations. A summary of the performance characteristics of some of these methods is presented below.
| Method | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-UPLC | Not Specified | Not Specified | Not Specified | Not Specified | Good | < 1.0 (Intra-day & Inter-day) | [1] |
| RP-HPLC | Inertsil ODS (250x4.6mm, 5µ) | 10mM Ammonium acetate buffer (pH 3.8) : Acetonitrile (60:40 v/v) | 268 nm | 20-100 | 99.49 - 100.63 | 0.7 (Intra-day), 1.6 (Inter-day) | [2] |
| RP-HPLC | Thermo BDS Hypersil C18 | Buffer (pH 2.5) : Methanol (50:50) | Not Specified | 25-200 | 98 - 102 | < 2.0 | [3][4] |
| RP-HPLC | SUPELCOSIL ABZ (150x4.6mm, 5µm) | Not Specified | PDA | 120-360 | 98.2 - 101.5 | Not Specified | [5][6] |
| RP-HPLC | C18 | Acetonitrile : Phosphate buffer (65:35 v/v) | 283 nm | 20-60 | Not Specified | Not Specified | [7] |
| RP-HPLC | ODS | Methanol : Water (89:11 v/v) | 284 nm | 25-200 | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results. Below are the protocols for forced degradation studies and chromatographic analysis as described in the cited literature.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[8]
-
Acid Degradation : The drug substance is typically treated with 1N HCl to 2N HCl at elevated temperatures (e.g., 80°C) for several hours.[1][9]
-
Base Degradation : The drug is subjected to 1N NaOH at room temperature or elevated temperatures for a specified period.[9]
-
Oxidative Degradation : Treatment with hydrogen peroxide (e.g., 3% w/v H₂O₂) at room temperature is a common condition for inducing oxidative degradation.[2][3]
-
Thermal Degradation : The solid drug substance is exposed to high temperatures (e.g., 105-110°C) for an extended period (e.g., 24-48 hours).[1][2]
-
Photolytic Degradation : The drug is exposed to UV light to assess its photosensitivity.
Chromatographic Conditions
The following are examples of chromatographic conditions used for the analysis of Nevirapine and its degradation products:
Method 1: RP-HPLC for Nevirapine, Lamivudine, and Zidovudine [2]
-
Column : Inertsil ODS (250x4.6mm, 5µ)
-
Mobile Phase : 10mM Ammonium acetate buffer (pH adjusted to 3.8 with Acetic acid) : Acetonitrile (60:40, v/v)
-
Flow Rate : 1.2 mL/min
-
Detection : 268 nm
-
Diluent : Acetonitrile and water (1:1, v/v)
Method 2: RP-HPLC for Nevirapine [3][4]
-
Column : Thermo BDS Hypersil C18
-
Mobile Phase : Buffer (pH 2.5) and Methanol (50:50)
-
Flow Rate : Not specified
-
Detection : Not specified
Degradation Profile of Nevirapine
Forced degradation studies have shown that Nevirapine is susceptible to degradation under various stress conditions.
-
Acid Hydrolysis : Significant degradation is observed, with one major degradation product identified as 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid.[1]
-
Thermal Degradation : The drug also shows considerable degradation under dry heat.[1]
-
Oxidative Degradation : Degradation is observed in the presence of hydrogen peroxide.[3]
-
Base Hydrolysis and Photolytic Conditions : Nevirapine has been found to be relatively stable under basic and photolytic stress conditions in some studies.[1] However, other studies have reported degradation in alkaline conditions.[3]
Workflow for Stability-Indicating Method Development
The development and validation of a stability-indicating assay method is a systematic process. The following diagram illustrates the typical workflow.
References
- 1. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. saudijournals.com [saudijournals.com]
A Comparative Guide to Detectors for the Analysis of 3-Hydroxy Nevirapine
For researchers and professionals in drug development and analysis, selecting the optimal analytical method is paramount for accurate quantification of drug metabolites. This guide provides a detailed comparison of various detectors used for the analysis of 3-Hydroxy Nevirapine, a primary metabolite of the antiretroviral drug Nevirapine. The comparison focuses on performance metrics supported by experimental data to aid in the selection of the most suitable detector for specific research needs.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of different detector types for the analysis of 3-Hydroxy Nevirapine, based on published experimental data. High-Performance Liquid Chromatography (HPLC) is the common separation technique coupled with these detectors.
| Detector Type | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (%) | Precision (%RSD) |
| UV-Vis | 3-Hydroxy Nevirapine | 15 ng/mL[1] | 10 ng/mL[2][3] | 10 - 2500 ng/mL[2][3] | 99.83 - 100.73[4] | < 12[5] |
| Mass Spectrometry (MS) | 3-Hydroxy Nevirapine | 2 pg/mg[6] | 6 pg/mg[6] | 50 - 10000 ng/mL[7] | 93.3 - 113.4[7] | 1.9 - 12.0[7] |
| Electrochemical | Nevirapine | 0.05 µM | 46.7 nM[8] | 0.1 - 70.0 µM[9] | 80.4% recovery (tablets)[8] | Not Reported |
Note: Data for the electrochemical detector is for the parent drug Nevirapine, as specific data for 3-Hydroxy Nevirapine was limited. The performance is expected to be comparable.
Signaling Pathway of Nevirapine Metabolism
The following diagram illustrates the metabolic pathway of Nevirapine, highlighting the formation of its hydroxylated metabolites.
Caption: Metabolic pathway of Nevirapine to its Phase I hydroxylated metabolites and subsequent Phase II conjugation for excretion.
Experimental Workflow
The generalized experimental workflow for the analysis of 3-Hydroxy Nevirapine is depicted in the diagram below.
Caption: A generalized workflow for the analysis of 3-Hydroxy Nevirapine from biological samples.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HPLC-UV Method
This method is adapted from a validated assay for the simultaneous determination of Nevirapine and its metabolites in human plasma.[2][3][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add 4 mL of diethyl ether and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).[10]
-
Column: C8 reversed-phase column.[10]
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (80:20, v/v).[10]
-
Flow Rate: Gradient flow starting at 1 mL/min.[10]
-
Detection Wavelength: 280 nm.[10]
-
Injection Volume: 50 µL.
-
LC-MS/MS Method
This protocol is based on a method developed for the quantification of Nevirapine and its metabolites in hair.[6]
-
Sample Preparation (Hair Extraction):
-
Wash hair samples to remove external contaminants.
-
Incubate approximately 10 mg of hair in a methanol-based extraction solvent overnight.
-
Centrifuge the sample and transfer the supernatant.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[7]
-
Flow Rate: 400 µL/min.[7]
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-Hydroxy Nevirapine and the internal standard.
-
Electrochemical Detection Method
This outlines a general approach for the electrochemical sensing of Nevirapine.[8][9]
-
Electrode Preparation:
-
Modify a glassy carbon or gold electrode with a suitable material, such as multi-walled carbon nanotubes or a molecularly imprinted polymer, to enhance sensitivity and selectivity.[8]
-
-
Electrochemical Measurement:
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Electrolyte: A suitable buffer solution (e.g., phosphate buffer) at an optimized pH.
-
Procedure:
-
Immerse the modified electrode in the electrolyte solution containing the sample.
-
Apply a potential scan and record the current response.
-
The peak current is proportional to the concentration of Nevirapine.
-
-
Conclusion
The choice of detector for the analysis of 3-Hydroxy Nevirapine is contingent on the specific requirements of the study.
-
HPLC-UV offers a cost-effective, robust, and widely available method suitable for routine analysis and pharmacokinetic studies where high sensitivity is not the primary concern.[1][2][3]
-
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits, such as in hair analysis or when dealing with complex matrices.[6][11]
-
Electrochemical detectors present a promising alternative with high sensitivity and the potential for miniaturization and point-of-care applications, although they may require more specialized expertise for method development and electrode modification.[9][12]
Researchers should consider factors such as the required sensitivity, sample matrix, available instrumentation, and cost when selecting the most appropriate detector for their 3-Hydroxy Nevirapine analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 6. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and clinical application of a method to quantify nevirapine in dried blood spots and dried breast milk spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and Ultrasensitive Electrochemical Detection for Antiviral Drug Tenofovir Disoproxil Fumarate in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for the Determination of Nevirapine Impurities
For researchers, scientists, and drug development professionals ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Nevirapine is paramount. A critical aspect of this process is the utilization of robust analytical methods for the detection and quantification of impurities. This guide provides a comprehensive head-to-head comparison of various analytical techniques employed for the analysis of Nevirapine and its related impurities, supported by experimental data and detailed protocols.
The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC). These techniques are evaluated based on key performance parameters such as linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different analytical methods for the determination of Nevirapine and its impurities.
Table 1: Comparison of HPLC and UHPLC Methods
| Parameter | RP-HPLC Method 1[1][2] | UHPLC-DAD Method[3] | Stability-Indicating UHPLC Method[4] |
| Column | Kromosil C18 (150 mm x 4.6 mm, 3.5 µm) | Not Specified | Poroshell 120 C18 (100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Sodium Perchlorate Buffer (pH 4.8) (20:80 v/v) | Acetonitrile and 10 mM Ammonium Acetate (pH 5.0) with gradient | Acetonitrile and water in a gradient elution |
| Flow Rate | 1.0 mL/min | Not Specified | 0.2 mL/min |
| Detection | UV at 220 nm | Diode Array Detector (DAD) at 240 nm | UV detection |
| Run Time | ~8 min for Impurity A, ~6 min for Nevirapine, ~4 min for Impurity B | 2.8 min | Not Specified |
| Linearity Range | Not Specified | Not Specified | 8-48 µg/mL |
| LOD | 0.03 µg/mL (for NVP, Imp-A, Imp-B) | Not Specified | 0.092 µg/mL |
| LOQ | Not Specified | 0.008% relative area | 0.174 µg/mL |
| Accuracy (% Recovery) | 98.67-101.3% | Not Specified | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | Not Specified |
Table 2: HPTLC Method Performance
| Parameter | HPTLC Method[5] |
| Stationary Phase | HPTLC plates precoated with silica gel 60 F254 |
| Mobile Phase | Toluene:Carbon tetrachloride:Methanol:Acetone:Ammonia (3.5:3.5:2.0:1.0:0.05, v/v/v/v/v) |
| Detection | Densitometric scanning at 289 nm |
| Linearity Range | 30-1000 ng/spot |
| LOD | 5 ng/spot |
| LOQ | 10 ng/spot |
| Accuracy (% Recovery) | 98.5-101.5% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2]
-
Chromatographic System: A Peak LC P7000 HPLC system equipped with an isocratic pump, a manual rheodyne injector with a 20 µL loop, and a UV-VIS detector (UV7000).
-
Column: Kromosil C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size).
-
Mobile Phase: A mixture of 20% acetonitrile and 80% sodium perchlorate buffer. The pH is adjusted to 4.8 with perchloric acid. The mobile phase is filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation:
-
Standard Stock Solution (Nevirapine): Dissolve 10 mg of Nevirapine in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solutions: Dissolve 20 mg of each impurity (Impurity-A and Impurity-B) in 100 mL of acetonitrile to obtain a concentration of 200 µg/mL.
-
Sample Solution: Dissolve 50 mg of the API sample in 100 mL of acetonitrile to obtain a concentration of 500 µg/mL.
-
Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)[3]
-
Chromatographic System: A Thermo Scientific Vanquish UHPLC system consisting of a binary pump, split sampler, column compartment, and a diode array detector.
-
Mobile Phase:
-
Eluent A: 10 mM Ammonium acetate, pH 5.0.
-
Eluent B: Acetonitrile.
-
-
Gradient Program: A ballistic gradient is applied to achieve a short analysis time.
-
Detection: Diode Array Detector (DAD) set at 240 nm.
-
Sample Preparation:
-
Nevirapine Stock Solution: Prepare a stock solution of Nevirapine anhydrous USP standard.
-
Impurity Stock Solutions: Prepare stock solutions of related compounds A, B, and C.
-
High-Performance Thin-Layer Chromatography (HPTLC)[5]
-
Stationary Phase: HPTLC plates precoated with silica gel 60 F254 (20 cm × 10 cm, 250 µm thickness).
-
Sample Application: Apply samples as bands of 6 mm width using a Camag Linomat V sample applicator.
-
Mobile Phase: Toluene:Carbon tetrachloride:Methanol:Acetone:Ammonia (3.5:3.5:2.0:1.0:0.05, v/v/v/v/v).
-
Development: Develop the plates in a twin trough glass chamber saturated with the mobile phase for 20 minutes.
-
Detection: Scan the plates densitometrically at 289 nm using a Camag TLC scanner 3.
-
Forced Degradation Studies: Nevirapine is subjected to acid and alkali hydrolysis, oxidation, and dry and wet heat treatment to assess the stability-indicating nature of the method.[5]
Logical Workflow for Method Selection
The selection of an appropriate analytical method for Nevirapine impurity profiling depends on various factors including the specific impurities of interest, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting an analytical method for Nevirapine impurity analysis.
Conclusion
The choice of an analytical method for Nevirapine impurity profiling is a critical decision in the drug development and quality control process.
-
RP-HPLC methods offer a reliable and robust approach for routine quality control, demonstrating good accuracy and precision.[1][2]
-
UHPLC methods provide a significant advantage in terms of speed, with analysis times as short as 2.8 minutes, making them ideal for high-throughput screening.[3] The use of a Diode Array Detector (DAD) in UHPLC systems also allows for simultaneous monitoring at multiple wavelengths, enhancing the detection of a wider range of impurities.
-
HPTLC presents a cost-effective and versatile alternative, particularly for the analysis of multiple samples in parallel. Its ability to effectively separate the drug from its degradation products makes it a valuable tool for stability studies.[5]
-
For the identification and characterization of unknown impurities, hyphenated techniques like LC-MS are indispensable.[6] Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of the developed analytical methods.[4][7]
Ultimately, the selection of the most suitable method will depend on the specific requirements of the analysis, balancing the need for speed, sensitivity, and the nature of the impurities being investigated.
References
- 1. scispace.com [scispace.com]
- 2. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPTLC method for determination of nevirapine in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]
A Comparative Guide to Determining the Relative Response Factor for 3-Formyl Nevirapine
This guide provides a comprehensive overview of the methodologies for determining the Relative Response Factor (RRF) of 3-Formyl Nevirapine, a potential impurity in the manufacturing of Nevirapine, an antiretroviral drug. Accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. The RRF is an essential parameter used in chromatographic methods to quantify impurities when a reference standard for the impurity is not used in routine analysis.[1][2][3]
Understanding the Relative Response Factor (RRF)
The RRF is a measure of the detector response of an impurity relative to the response of the Active Pharmaceutical Ingredient (API) at the same concentration.[1][2] It is calculated by comparing the response factors (RF) of the impurity and the API. The response factor itself is the ratio of the peak area to the concentration.[2][4]
The formula for RRF is:
RRF = (Response Factor of Impurity) / (Response Factor of API)
This can be determined by either comparing the slopes of the calibration curves for the impurity and the API or by analyzing solutions of equal concentrations.[1][3][5] An RRF value is specific to a given set of chromatographic conditions (e.g., column, mobile phase, wavelength) and the detector used.[1]
Experimental Protocol: RRF Determination of this compound via HPLC
While specific pre-validated methods for this compound are not publicly available, a robust RRF determination protocol can be established based on existing validated HPLC methods for Nevirapine and its known impurities.[6][7][8]
Objective: To determine the Relative Response Factor of this compound against Nevirapine API using High-Performance Liquid Chromatography with UV detection.
Materials:
-
Nevirapine Reference Standard (API)
-
This compound Reference Material
-
HPLC Grade Acetonitrile
-
Ammonium Acetate or Sodium Perchlorate (for buffer)
-
Perchloric Acid or Acetic Acid (for pH adjustment)
-
Ultrapure Water
-
0.45 µm Membrane Filters
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)[6][7][8]
-
Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar)[6][7]
-
Analytical Balance
-
pH Meter
Chromatographic Conditions (Recommended Starting Point):
-
Mobile Phase: Acetonitrile and 25 mM Ammonium Acetate buffer (pH 5.0) in a ratio of 20:80 (v/v).[6][8] The pH may be adjusted with a suitable acid.
-
Column Temperature: Ambient or controlled at 30°C
-
Injection Volume: 20 µL
Methodology:
-
Preparation of Stock Solutions:
-
Nevirapine Stock (S1): Accurately weigh about 25 mg of Nevirapine Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). This yields a concentration of 500 µg/mL.
-
This compound Stock (I1): Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This yields a concentration of 500 µg/mL.
-
-
Preparation of Linearity Solutions:
-
Prepare a series of at least five concentration levels for both Nevirapine and this compound, ranging from the Limit of Quantification (LOQ) to approximately 150% of the target concentration. A suggested range could be 0.5, 1, 5, 10, and 15 µg/mL.[6] These are prepared by serial dilution from the stock solutions.
-
-
Chromatographic Analysis:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject each linearity solution for both Nevirapine and this compound in triplicate.
-
-
Data Analysis and RRF Calculation:
-
For both Nevirapine and this compound, plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the slope and correlation coefficient (R²). The R² value should be ≥ 0.99.
-
Calculate the RRF using the slopes of the two calibration curves:[3] RRF = Slope of this compound / Slope of Nevirapine
-
Workflow for RRF Determination
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. m.youtube.com [m.youtube.com]
- 4. veeprho.com [veeprho.com]
- 5. US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling 3-Formyl Nevirapine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Formyl Nevirapine (CAS No. 174532-77-5). The following procedures are based on the safety data for the parent compound, Nevirapine, and should be considered the minimum safety standards. Given the presence of a formyl (aldehyde) group, this compound may exhibit unique reactivity or toxicity, warranting a cautious approach.
Hazard Identification and Classification
GHS Hazard Statements for Nevirapine:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][2]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | Prevents skin contact and potential irritation or allergic reactions. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider impervious clothing for larger quantities. | Minimizes skin exposure to dust and splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations generating dust or aerosols. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Handling Procedures:
-
Read and understand the Safety Data Sheet for Nevirapine before commencing any work.
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance).
-
Wash hands thoroughly after handling and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.
-
Keep away from strong oxidizing agents.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the spilled material and absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, or as recommended by your institution's safety office), followed by a water rinse.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.
-
If on Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water. If skin irritation or rash occurs, seek medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste (e.g., unused solutions, rinsates) in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
